2-Butoxy-4,6-bis(ethylamino)-S-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-4,6-bis(ethylamino)-S-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. These compounds are known for their diverse applications in agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4,6-bis(ethylamino)-S-triazine typically involves the reaction of a triazine precursor with butoxy and ethylamino groups. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-4,6-bis(ethylamino)-S-triazine may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-4,6-bis(ethylamino)-S-triazine could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action for 2-Butoxy-4,6-bis(ethylamino)-S-triazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Butoxy-4,6-bis(ethylamino)-S-triazine might include other triazine derivatives with different substituents, such as:
- 2-Butoxy-4,6-diamino-S-triazine
- 2-Butoxy-4,6-bis(methylamino)-S-triazine
- 2-Butoxy-4,6-bis(propylamino)-S-triazine
Uniqueness
The uniqueness of this compound lies in its specific combination of butoxy and ethylamino groups, which may confer unique chemical properties and reactivity compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
30360-67-9 |
---|---|
Molekularformel |
C11H21N5O |
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
6-butoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H21N5O/c1-4-7-8-17-11-15-9(12-5-2)14-10(16-11)13-6-3/h4-8H2,1-3H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
WGNTVFYSFHFZGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC(=NC(=N1)NCC)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.